molecular formula C20H16Br2N2O4S B390396 4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide

4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide

Cat. No.: B390396
M. Wt: 540.2g/mol
InChI Key: ICIHPJMOKWQJIA-UHFFFAOYSA-N
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Description

4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of bromine atoms, a methoxy group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the brominated and methoxylated intermediates with sulfonyl chloride (SO2Cl2) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological processes.

    Pathways Involved: It may affect signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-bromo-phenyl)-3-(4-hydroxy-phenylsulfamoyl)-benzamide
  • 4-Bromo-N-(4-chloro-phenyl)-3-(4-methoxy-phenylsulfamoyl)-benzamide
  • 4-Bromo-N-(4-bromo-phenyl)-3-(4-methyl-phenylsulfamoyl)-benzamide

Uniqueness

4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical and biological properties. Its sulfonamide linkage also contributes to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C20H16Br2N2O4S

Molecular Weight

540.2g/mol

IUPAC Name

4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide

InChI

InChI=1S/C20H16Br2N2O4S/c1-28-17-9-7-16(8-10-17)24-29(26,27)19-12-13(2-11-18(19)22)20(25)23-15-5-3-14(21)4-6-15/h2-12,24H,1H3,(H,23,25)

InChI Key

ICIHPJMOKWQJIA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br

Origin of Product

United States

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